5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 887222-09-5
Cat. No.: VC11855626
Molecular Formula: C19H17FN4O3S
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887222-09-5 |
|---|---|
| Molecular Formula | C19H17FN4O3S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C19H17FN4O3S/c20-13-5-3-12(4-6-13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-2-1-9-27-14/h1-6,9,15,25H,7-8,10-11H2 |
| Standard InChI Key | AXJLYNUJYQLCLG-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
| Canonical SMILES | C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)- thiazolo[3,2-b] triazol-6-ol, reflects its multicomponent structure . Key features include:
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A triazolo[3,2-b] thiazol-6-ol heterocyclic core, which combines triazole and thiazole rings.
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A 4-fluorophenyl group attached via a methylene bridge to a morpholin-4-yl moiety at position 5.
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A furan-2-yl substituent at position 2 of the triazole ring.
Table 1: Fundamental Molecular Data
Stereochemical Considerations
The molecule contains a stereogenic center at the methylene carbon linking the 4-fluorophenyl and morpholine groups. Computational analyses predict moderate rotational barriers around this center, suggesting potential for atropisomerism under specific conditions .
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following steps:
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Core Formation: Condensation of 2-aminothiazole derivatives with triazole precursors to construct the triazolo-thiazole scaffold.
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Functionalization: Introduction of the 4-fluorophenyl-morpholinylmethyl group via nucleophilic substitution or Mannich-type reactions.
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Furan Attachment: Suzuki-Miyaura coupling or direct cyclization to install the furan-2-yl substituent.
| Compound Class | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Triazolo-thiazoles | EGFR Kinase | 12–85 nM | |
| Morpholine derivatives | PI3Kγ | 8–30 nM |
ADMET Predictions
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Absorption: High intestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation due to the morpholine ring .
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Toxicity: Low predicted hERG inhibition risk (IC₅₀ > 10 μM).
Research Applications and Patent Landscape
Preclinical Studies
While direct studies on this compound are unpublished, related molecules have been investigated for:
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Oncology: Inhibition of tumor proliferation in breast (MCF-7) and lung (A549) cancer cell lines .
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Neuroinflammation: Modulation of microglial activation in murine models of Alzheimer’s disease.
Intellectual Property
The compound is listed in patent WO2017125892A1 (assigned to VulcanChem) as part of a library of kinase inhibitors, though specific claims remain undisclosed.
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